Cobalt (II) thiocyanate hydrate
Description
Significance in Coordination Chemistry and Materials Science
The significance of cobalt(II) thiocyanate (B1210189) hydrate (B1144303) in coordination chemistry stems from the versatile coordination behavior of the thiocyanate (SCN⁻) ligand. The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand connecting two metal centers. ncert.nic.in This ambidentate nature allows for the formation of a wide variety of coordination complexes with different structures and properties.
The coordination environment around the cobalt(II) ion can vary from tetrahedral to octahedral, depending on the ligands present and the reaction conditions. echemi.comrsc.org For instance, in the presence of water, cobalt(II) often forms the octahedral complex [Co(H₂O)₆]²⁺, while with thiocyanate ions, it can form the tetrahedral complex [Co(SCN)₄]²⁻. echemi.comhomescience.net This ability to adopt different coordination geometries is a key factor in the diverse applications of cobalt(II) thiocyanate complexes.
In materials science, cobalt(II) thiocyanate and its derivatives are explored for their interesting magnetic, optical, and structural properties. They serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in areas such as catalysis, gas storage, and molecular magnetism. sigmaaldrich.comsigmaaldrich.com The ability to tune the properties of these materials by modifying the ligands attached to the cobalt center makes cobalt(II) thiocyanate a valuable tool for materials design. researchgate.net
Overview of Historical and Contemporary Research Trajectories
Historically, research on cobalt(II) thiocyanate was closely linked to its use in qualitative analysis. The formation of the intensely blue-colored tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻, has been a well-known presumptive test for cocaine, often referred to as the Scott test. wikipedia.orgnih.gov This colorimetric reaction has been a staple in forensic chemistry for decades. nih.gov Early research focused on understanding the stoichiometry and conditions for this color change.
Contemporary research has shifted towards a more detailed investigation of the structural and functional aspects of cobalt(II) thiocyanate complexes. Modern analytical techniques, particularly single-crystal X-ray diffraction, have enabled the precise determination of the crystal and molecular structures of numerous cobalt(II) thiocyanate derivatives. nih.govnih.govresearchgate.net This has provided a deeper understanding of the factors that govern the coordination mode of the thiocyanate ligand and the resulting geometry of the complex.
Current research is also heavily focused on the synthesis of novel coordination compounds with specific functionalities. For example, researchers are designing and synthesizing cobalt(II) thiocyanate complexes with organic co-ligands to create materials with tailored magnetic properties, such as single-chain magnets. sigmaaldrich.comresearchgate.net Other areas of active investigation include the development of new catalysts, sensors, and thermochromic materials based on cobalt(II) thiocyanate. sigmaaldrich.comrsc.org The study of these complexes in non-aqueous solvents, such as ionic liquids, has also opened up new avenues for exploring their reversible coordination and magnetic switching behaviors. rsc.org Recent studies in 2023 have also focused on clarifying the complex chemistry involved in the Scott test, identifying the structures of not only the blue product with cocaine but also those formed with false positives like lidocaine (B1675312). nih.govresearchgate.net
Interactive Data Table: Properties of Cobalt(II) Thiocyanate
| Property | Value | Reference |
| Chemical Formula | Co(SCN)₂ | sigmaaldrich.comwikipedia.org |
| Molar Mass (anhydrous) | 175.098 g/mol | wikipedia.org |
| Appearance (anhydrous) | Dark grey to black powder | solubilityofthings.com |
| Appearance (hydrated) | Purple monoclinic crystals | guidechem.comguidechem.com |
| Solubility | Soluble in water, ethanol (B145695), methanol (B129727), and ether | guidechem.comguidechem.com |
Structure
2D Structure
Properties
Molecular Formula |
C2H2CoN2OS2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
cobalt(2+);dithiocyanate;hydrate |
InChI |
InChI=1S/2CHNS.Co.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 |
InChI Key |
ZJHVGDJHSOKFNZ-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Cobalt Ii Thiocyanate Hydrate
Solution-Phase Precipitation Techniques
Solution-phase precipitation represents a primary and widely employed strategy for the synthesis of cobalt(II) thiocyanate (B1210189) hydrate (B1144303). These methods are favored for their relative simplicity and scalability.
Salt Metathesis Reactions
Salt metathesis, or double displacement, is a cornerstone of inorganic synthesis and a common route to cobalt(II) thiocyanate hydrate. wikipedia.org This method involves the reaction of two soluble salts in a solution to form an insoluble product that precipitates out, or in this case, a soluble product of interest that remains in the solution after an insoluble byproduct is removed.
A frequently cited example is the reaction between an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) chloride, and a soluble thiocyanate salt, like barium thiocyanate or lead(II) thiocyanate. wikipedia.orgprepchem.com The driving force for this reaction is the formation of a highly insoluble salt, such as barium sulfate (BaSO₄) or lead(II) sulfate (PbSO₄), which precipitates from the solution. The aqueous solution is then filtered to remove the precipitate, leaving behind a solution of cobalt(II) thiocyanate hydrate.
Reaction Example: CoSO₄(aq) + Ba(SCN)₂(aq) → Co(SCN)₂(aq) + BaSO₄(s) wikipedia.org
In a typical procedure, a heated aqueous solution of cobalt(II) sulfate heptahydrate is treated with lead(II) thiocyanate. prepchem.com After the precipitation of lead sulfate, the mixture is cooled and filtered. The resulting filtrate, containing the desired cobalt(II) thiocyanate hydrate, can then be subjected to evaporation to yield the solid product. prepchem.com
| Reactant 1 | Reactant 2 | Insoluble Byproduct | Reference |
| Cobalt(II) sulfate | Barium thiocyanate | Barium sulfate | wikipedia.org |
| Cobalt(II) sulfate heptahydrate | Lead(II) thiocyanate | Lead(II) sulfate | prepchem.com |
| Cobalt(II) chloride | Ammonium (B1175870) thiocyanate | Ammonium chloride | homescience.netyoutube.com |
Controlled Crystallization from Aqueous and Mixed-Solvent Systems
Once a solution of cobalt(II) thiocyanate is obtained, often through salt metathesis, the next critical step is the isolation of the solid hydrated compound via crystallization. The control of crystallization conditions is paramount to obtaining a pure product with the desired hydration state and crystal morphology.
The solubility of cobalt(II) thiocyanate is dependent on the solvent system and temperature, generally increasing with a rise in temperature. solubilityofthings.com This property is exploited in controlled crystallization. A saturated solution is prepared, often at an elevated temperature, and then slowly cooled to induce crystallization.
The choice of solvent is also crucial. While water is the most common solvent, leading to the formation of various hydrates, mixed-solvent systems can be employed to influence the crystallization process. For instance, the addition of a co-solvent in which cobalt(II) thiocyanate is less soluble can induce precipitation. The use of ethyl acetate (B1210297) has been reported for the purification of cobalt(II) thiocyanate trihydrate, where the crude product is dissolved in ethyl acetate, filtered, and the solvent is then evaporated. prepchem.com
Non-Aqueous and Solvothermal Synthetic Routes
While aqueous methods are prevalent, non-aqueous and solvothermal techniques offer alternative pathways to cobalt(II) thiocyanate and its derivatives, often yielding products with different structural characteristics or serving as routes to the anhydrous form.
Non-aqueous synthesis can be performed by reacting a cobalt(II) salt with a thiocyanate source in an organic solvent. For example, the reaction of hexakis(acetonitrile)cobalt(II) tetrafluoroborate (B81430) with potassium thiocyanate in a non-aqueous solvent can produce cobalt(II) thiocyanate. wikipedia.org
Solvothermal synthesis, a method where the reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, can be utilized to produce crystalline materials. While specific solvothermal syntheses for cobalt(II) thiocyanate hydrate are not extensively detailed in readily available literature, this method is a powerful tool for controlling crystal growth and phase formation in related coordination compounds. rsc.orgacs.org It allows for the synthesis of materials that may not be accessible under ambient pressure and temperature conditions.
Influence of Precursor Stoichiometry and Reaction Parameters on Product Formation
The stoichiometry of the reactants and various reaction parameters play a critical role in determining the composition and structure of the final product. In the synthesis of cobalt(II) thiocyanate complexes, the molar ratio of the cobalt(II) salt to the thiocyanate source can influence whether a simple salt or a more complex species is formed. researchgate.nettuni.fi For example, in the presence of an excess of thiocyanate ions, the tetrahedral tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻, can be formed. researchgate.net
Other reaction parameters such as temperature, pH, and concentration also exert significant influence. Temperature affects the solubility of the reactants and products and can influence the kinetics of the reaction and the crystallization process. solubilityofthings.com The pH of the solution can be particularly important, as it can affect the speciation of the cobalt(II) aqua ions and the stability of the thiocyanate ion.
Controlled Hydration and Dehydration Protocols for Specific Hydrate Forms
The number of water molecules in the crystal lattice of cobalt(II) thiocyanate hydrate can be controlled through specific hydration and dehydration procedures. The trihydrate, Co(SCN)₂·3H₂O, is a well-known form and can lose its water molecules upon heating. guidechem.com
Controlled dehydration can be achieved by heating the hydrated salt at a specific temperature. For instance, heating to 105°C is reported to remove the three water molecules from the trihydrate. guidechem.com Further heating at higher temperatures can lead to the decomposition of the anhydrous compound. Careful control of the temperature and atmosphere (e.g., under vacuum) is necessary to obtain the desired anhydrous form without decomposition.
Conversely, controlled hydration can be achieved by exposing the anhydrous or a lower hydrate form to a controlled humidity environment. The anhydrous compound is hygroscopic and will readily absorb water from the atmosphere to form a hydrate. guidechem.com
Synthesis of Anhydrous Cobalt(II) Thiocyanate as a Precursor to Hydrates and Complexes
The synthesis of anhydrous cobalt(II) thiocyanate is a key step in obtaining specific hydrates and for its use in the synthesis of other coordination complexes in non-aqueous media. The anhydrous form is a coordination polymer with a layered structure. wikipedia.org
One method to prepare anhydrous cobalt(II) thiocyanate involves the reaction of hexakis(acetonitrile)cobalt(II) tetrafluoroborate with potassium thiocyanate in a suitable solvent, followed by the addition of an antisolvent like diethyl ether to precipitate the anhydrous product. wikipedia.org
Spectroscopic Investigations and Electronic Structure of Cobalt Ii Thiocyanate Hydrate
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups and understanding the bonding within cobalt(II) thiocyanate (B1210189) hydrate (B1144303). The vibrational frequencies of the thiocyanate ligand and water molecules are particularly diagnostic of the coordination environment around the cobalt(II) ion.
The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal ion through either the nitrogen (isothiocyanato, M-NCS), the sulfur (thiocyanato, M-SCN), or by bridging between two metal centers (M-NCS-M). The positions of the C-N and C-S stretching vibrations in the IR spectrum are sensitive to the coordination mode.
The C-N stretching vibration (ν(CN)) typically appears in the 2000-2200 cm⁻¹ region. researchgate.net In cobalt(II) thiocyanate complexes, the cobalt is generally coordinated through the nitrogen atom (isothiocyanato linkage). researchgate.net This M-NCS bonding mode results in a ν(CN) frequency that is often higher than that of the free thiocyanate ion. For instance, in complexes where cobalt is N-bonded, the ν(CN) is observed around 2070-2090 cm⁻¹. researchgate.net
The C-S stretching vibration (ν(CS)) is also a key indicator of the coordination mode. For N-bonded isothiocyanato complexes, the ν(CS) band is expected in the 780-860 cm⁻¹ range. Conversely, S-bonded thiocyanato complexes show a ν(CS) band in the 690-720 cm⁻¹ region. In cobalt(II) thiocyanate complexes with an M-NCS bonding mode, the ν(CS) frequency provides supporting evidence for the coordination through the nitrogen atom. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Coordination Mode | Reference |
|---|---|---|---|
| ν(C-N) | 2070-2090 | M-NCS (Isothiocyanato) | researchgate.net |
| ν(C-S) | 780-860 | M-NCS (Isothiocyanato) | researchgate.net |
| ν(C-S) | 690-720 | M-SCN (Thiocyanato) | researchgate.net |
In the hydrated forms of cobalt(II) thiocyanate, the water molecules give rise to characteristic vibrations in the IR spectrum. These vibrations include stretching and bending modes. The O-H stretching vibrations typically appear as a broad band in the high-frequency region of 3200-3500 cm⁻¹. researchgate.net The H-O-H bending vibration (δ(H₂O)) is observed around 1600-1630 cm⁻¹. researchgate.netyoutube.com
The presence and nature of these bands can confirm the existence of water of hydration. For example, the trihydrate, Co(SCN)₂(H₂O)₃, contains both coordinated water molecules and lattice water. wikipedia.org The vibrations of these different types of water molecules can sometimes be distinguished in the IR spectrum. Coordinated water molecules often show a bending mode around 1595 cm⁻¹, while lattice water may exhibit a band at a slightly higher frequency, around 1620 cm⁻¹. nih.gov
By analyzing the combination of thiocyanate and water vibrational modes, the coordination environment of the cobalt(II) ion can be elucidated. For instance, in cobalt(II) thiocyanate trihydrate, X-ray crystallography has shown that the cobalt ion is in a tetrahedral environment, coordinated to two nitrogen atoms of the thiocyanate ligands and two water molecules, with the third water molecule present as lattice water. wikipedia.org The IR spectrum of this compound would be consistent with this structure, showing ν(CN) and ν(CS) bands characteristic of N-bonding and vibrational modes for both coordinated and lattice water.
In other complexes, such as those formed with additional ligands like pyridine (B92270), the coordination number and geometry can change, leading to shifts in the characteristic IR bands. rsc.org For example, the formation of an octahedral complex would result in different ligand field effects and consequently, different vibrational frequencies compared to a tetrahedral complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion and charge transfer processes between the metal and its ligands.
Cobalt(II) is a d⁷ ion. In an octahedral field, the d-orbitals split into two energy levels: a lower t₂g set and a higher eg set. In a tetrahedral field, the splitting is inverted, with a lower e set and a higher t₂ set. The energy difference between these sets of orbitals is known as the ligand field splitting energy (Δ).
The UV-Vis spectrum of cobalt(II) thiocyanate hydrate is characterized by absorptions corresponding to electronic transitions between these d-orbitals. For octahedral Co(II) complexes, three spin-allowed transitions are typically expected: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). researchgate.netnih.gov For tetrahedral Co(II) complexes, the transitions are assigned as ⁴A₂(F) → ⁴T₂(F), ⁴A₂(F) → ⁴T₁(P), and ⁴A₂(F) → ⁴T₁(F).
The color of cobalt(II) complexes is a direct result of these d-d transitions. For example, the hydrated form of cobalt(II) thiocyanate, which is often pink or blue depending on the specific hydrate and conditions, exhibits characteristic absorption bands in the visible region. solubilityofthings.com The pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, has a maximum absorption (λₘₐₓ) around 540 nm. docbrown.info The blue color of tetrahedral Co(II) complexes, such as [CoCl₄]²⁻, is due to a strong absorption band at higher wavelengths, around 720 nm. docbrown.info The intense blue color of the Co(SCN)₄²⁻ complex is a classic qualitative test for cobalt.
| Complex Ion | Coordination Geometry | Color | λₘₐₓ (nm) | Reference |
|---|---|---|---|---|
| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~540 | docbrown.info |
| [CoCl₄]²⁻ | Tetrahedral | Blue | ~720 | docbrown.info |
In addition to the relatively weak d-d transitions, the UV-Vis spectra of cobalt(II) thiocyanate complexes can also display intense ligand-to-metal charge transfer (LMCT) bands. researchgate.netwikipedia.org These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital. libretexts.org LMCT bands are typically found in the ultraviolet region of the spectrum and are much more intense (have a larger molar absorptivity, ε) than d-d transitions. wikipedia.org The energy of these bands is related to the ease with which the metal ion can be reduced and the ligand can be oxidized. wikipedia.org
Spectroscopic Signatures of Coordination Geometry Changes
The coordination geometry of the cobalt(II) ion in its compounds is notably flexible, and this is vividly reflected in the electronic absorption spectra. Cobalt(II) thiocyanate hydrate is a classic example used to demonstrate the equilibrium between octahedral and tetrahedral coordination. The change in geometry is often induced by temperature or solvent composition and is accompanied by a distinct color change. rsc.orguwimona.edu.jm
In aqueous solutions or in its fully hydrated crystalline form, cobalt(II) is typically surrounded by six water molecules, forming a pink, octahedral [Co(H₂O)₆]²⁺ complex. uwimona.edu.jmwikipedia.org This hexaaqua complex displays relatively weak absorption bands in the visible spectrum, with a characteristic peak around 510-530 nm. researchgate.net When thiocyanate ions are introduced, they can replace the water molecules in the coordination sphere. In the presence of an excess of thiocyanate or in non-aqueous solvents, the stable species is the intensely blue, tetrahedral tetrathiocyanatocobaltate(II) ion, [Co(NCS)₄]²⁻. rsc.org
The transition from an octahedral to a tetrahedral geometry leads to significant changes in the UV-Vis spectrum. researchgate.net Tetrahedral complexes lack a center of inversion, which relaxes the Laporte selection rule for d-d electronic transitions. Consequently, tetrahedral Co(II) complexes exhibit much more intense absorption bands than their octahedral counterparts, with molar extinction coefficients that can be over 100 times greater. researchgate.net The main absorption for the tetrahedral [Co(NCS)₄]²⁻ complex appears at a lower energy (longer wavelength), typically showing a structured band in the region of 580-670 nm. rsc.orgresearchgate.net For instance, in certain ionic liquids, the tetrahedral [Co(NCS)₄]²⁻ complex shows a strong absorption band around 630 nm, while upon cooling and conversion to an octahedral species, a new band corresponding to the octahedral geometry appears around 472 nm. rsc.org
| Coordination Geometry | Typical Species | Color | Approximate λmax (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|---|---|
| Octahedral | [Co(H₂O)₆]²⁺ | Pink/Rose | ~525 | Low (<50 M⁻¹cm⁻¹) researchgate.net |
| Tetrahedral | [Co(NCS)₄]²⁻ | Blue | ~625-665 | High (>300 M⁻¹cm⁻¹) researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of cobalt(II) thiocyanate hydrate, offering a detailed "fingerprint" of its molecular structure. researchgate.nethoriba.com The vibrational modes of the thiocyanate (NCS⁻) ligand are particularly sensitive to its coordination mode (i.e., whether it is N-bonded, S-bonded, or bridging). scispace.com
In cobalt(II) thiocyanate complexes, the thiocyanate ion typically coordinates to the cobalt center through the nitrogen atom, forming an isothiocyanato linkage (Co-NCS). znaturforsch.com The Raman spectrum is characterized by several key vibrations of the thiocyanate ligand:
ν(CN) stretch: This is the most intense and easily identifiable band. For an N-bonded thiocyanate, this mode appears at a higher frequency (typically >2100 cm⁻¹) compared to the free ion (~2050 cm⁻¹). scispace.com
ν(CS) stretch: The frequency of this mode also shifts upon coordination. For an N-bonded thiocyanate, it is found in the 780-860 cm⁻¹ range, which is higher than the free ion (~750 cm⁻¹). scispace.com
δ(NCS) bend: This bending mode is observed in the far-infrared region, typically around 470-490 cm⁻¹. scispace.com
These shifts in vibrational frequencies upon coordination provide valuable information about the electronic redistribution within the thiocyanate ligand and the nature of the Co-N bond. The increase in the ν(CN) frequency is indicative of a strengthening of the C≡N triple bond upon coordination of the nitrogen atom to the metal.
| Vibrational Mode | Free SCN⁻ (cm⁻¹) | N-bonded Co-NCS (cm⁻¹) |
|---|---|---|
| ν(CN) stretch | ~2050 scispace.com | >2100 scispace.com |
| ν(CS) stretch | ~750 scispace.com | 780 - 860 scispace.com |
| δ(NCS) bend | ~470 scispace.com | 470 - 490 scispace.com |
Theoretical Elucidation of Electronic Structure
Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic structure and properties of transition metal complexes like cobalt(II) thiocyanate hydrate. rsc.orgju.edu.et DFT calculations allow for the accurate prediction of ground-state geometries, vibrational frequencies, and electronic spectra. nih.govnih.gov
For the ground state, DFT can be used to optimize the molecular geometry, yielding bond lengths and angles that compare favorably with experimental data. ju.edu.et Furthermore, DFT calculations can predict vibrational frequencies that aid in the assignment of experimental IR and Raman spectra. nih.gov
To understand the electronic transitions observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is widely employed. rsc.orgcecam.orgyoutube.com TD-DFT calculates the energies of excited states, allowing for the simulation of electronic absorption spectra. youtube.comrsc.org This is particularly useful for assigning the observed absorption bands to specific d-d transitions or charge-transfer events within the complex. For example, TD-DFT can model the spectra for both octahedral and tetrahedral Co(II) species, providing a theoretical underpinning for the experimentally observed spectroscopic changes upon a change in coordination geometry. nih.gov
Ligand Field Theory (LFT) offers a qualitative yet powerful framework for understanding the electronic structure and spectra of d-block metal complexes. LFT describes how the electrostatic field of the surrounding ligands removes the degeneracy of the metal's d-orbitals. uci.edutestbook.com
For a Co(II) ion, which has a d⁷ electron configuration, the d-orbital splitting pattern depends on the coordination geometry. uci.edu
Octahedral Field: In a complex like [Co(H₂O)₆]²⁺, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. For a high-spin d⁷ ion, the electron configuration is (t₂g)⁵(e_g)². The visible absorption spectrum is characterized by spin-allowed transitions from the ⁴T₁g ground state to excited quartet states (⁴T₂g, ⁴A₂g, ⁴T₁g(P)). uwimona.edu.jmwikipedia.orgresearchgate.net
Tetrahedral Field: In a complex like [Co(NCS)₄]²⁻, the d-orbital splitting is inverted and smaller. The orbitals split into a lower energy e set and a higher energy t₂ set. The ground state electron configuration for a high-spin d⁷ ion is (e)⁴(t₂)³. The electronic spectrum is dominated by the transition from the ⁴A₂ ground state to the ⁴T₁(P) excited state. uwimona.edu.jm
Tanabe-Sugano diagrams are a key tool derived from LFT. wikipedia.orguwimona.edu.jm These diagrams plot the energy of electronic states as a function of the ligand field splitting parameter (Δ or 10Dq), allowing for the assignment of absorption bands in the electronic spectra of complexes like those of Co(II). researchgate.netpsu.edu
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.netresearchgate.netsemanticscholar.org
For cobalt(II) thiocyanate hydrate, NBO analysis can provide deep insights into:
Nature of the Co-NCS Bond: It can quantify the degree of covalent versus ionic character in the bond between the cobalt ion and the nitrogen atom of the thiocyanate ligand.
Charge Transfer: NBO analysis can identify and quantify the extent of electron density donation from the lone pairs of the ligand (e.g., the nitrogen lone pair) to the vacant d-orbitals of the Co(II) center. This is described as a donor-acceptor interaction and can be energetically quantified using second-order perturbation theory. researchgate.netnih.gov
Hydrogen Bonding: In the hydrated form, NBO analysis can characterize the hydrogen bonds between the water molecules and the thiocyanate ligands. It can identify the specific donor (e.g., O-H bond orbital of water) and acceptor (e.g., lone pair on the sulfur atom of thiocyanate) orbitals involved and estimate the strength of these interactions. uj.edu.pl
By dissecting the electronic structure into these localized interactions, NBO analysis helps to elucidate the forces that govern the geometry, stability, and spectroscopic properties of the complex. nih.gov
Magnetic Phenomena and Theoretical Analysis of Cobalt Ii Thiocyanate Hydrate Complexes
Characterization of Magnetic Behavior
The magnetic characterization of cobalt(II) thiocyanate (B1210189) complexes is fundamental to understanding their potential applications in magnetic materials. These characterizations involve a variety of experimental techniques and theoretical models to elucidate the behavior of electron spins within the material.
Paramagnetism and Spin States
Cobalt(II) thiocyanate complexes typically exhibit paramagnetism, a form of magnetism where materials are weakly attracted to an external magnetic field. This behavior is a direct consequence of the presence of unpaired electrons in the d-orbitals of the high-spin Co(II) ion (S = 3/2). qub.ac.uk The effective magnetic moment of these complexes is often significantly higher than the spin-only value, which is attributed to a large orbital contribution. researchgate.net
In solution with thiocyanate ionic liquids, cobalt(II) thiocyanate can exhibit switchable paramagnetism. researchgate.netnih.gov This phenomenon is linked to a reversible change in the coordination geometry of the cobalt(II) ion, which is temperature-dependent. qub.ac.ukbohrium.com At room temperature, a blue tetrahedral [Co(NCS)₄]²⁻ complex is typically formed. researchgate.netbohrium.com Upon cooling, this can transition to a red octahedral [Co(NCS)₆]⁴⁻ species. qub.ac.ukrsc.org This change in coordination is accompanied by a significant change in the effective magnetic moment of the compound. qub.ac.ukbohrium.com For instance, in one study, the transition from tetrahedral to octahedral coordination upon cooling resulted in an increase in the effective magnetic moment, a change that is reversible with some temperature hysteresis. qub.ac.uk
The specific coordination environment, including the choice of co-ligands, plays a crucial role in determining the precise magnetic properties.
Antiferromagnetic Interactions and Ordering
In many cobalt(II) thiocyanate-based materials, particularly in the solid state, antiferromagnetic interactions are prevalent. These interactions involve the anti-parallel alignment of adjacent electron spins, leading to a net magnetic moment of zero in the absence of an external field. Research has shown that cobalt(II) thiocyanate, Co(NCS)₂, orders into an antiferromagnetic commensurate ground state. arxiv.orgresearchgate.netarxiv.org
Studies on a series of first-row transition metal thiocyanates, M(NCS)₂, revealed significantly stronger net antiferromagnetic interactions for earlier transition metals. arxiv.orgresearchgate.netarxiv.org This trend is demonstrated by the Weiss constant (θ), which provides an indication of the strength and nature of magnetic interactions.
Table 1: Weiss Constants for M(NCS)₂ Compounds
| Compound | Weiss Constant (θ) in K |
|---|---|
| Mn(NCS)₂ | -115 |
| Ni(NCS)₂ | 29 |
This table is generated from data in the text. arxiv.orgresearchgate.net
The strong antiferromagnetic coupling is attributed to more diffuse 3d orbitals and increased orbital overlap in the earlier transition metals. arxiv.orgresearchgate.net In one-dimensional coordination polymers, antiferromagnetic exchange interactions have also been observed, with some compounds exhibiting antiferromagnetic ordering at low temperatures. rsc.org In some cases, competing ferromagnetic and antiferromagnetic interactions can be present within the same material. researchgate.net The superexchange mediated by bridging ligands is a common pathway for these antiferromagnetic interactions. researchgate.net
Ferromagnetic Ordering and Slow Magnetic Relaxation
Alongside antiferromagnetism, ferromagnetic interactions, where adjacent spins align in parallel, are also observed in certain cobalt(II) thiocyanate complexes. This is particularly true for one-dimensional or chain-like structures. For instance, in compounds with the general formula [Co(NCS)₂(L)₂] (where L is a ligand like N-methylaniline), the exchange interaction along the Co(NCS)₂ chains is ferromagnetic. nih.gov
Many cobalt(II) complexes, including those with thiocyanate ligands, can exhibit slow magnetic relaxation. nih.govrsc.org This property is a key characteristic of single-molecule magnets (SMMs) and single-chain magnets (SCMs). rsc.org Slow relaxation of magnetization has been observed in various cobalt(II) structures, including tetranuclear chains nih.gov and mononuclear complexes. nih.gov In a compound identified as [Co(NCS)₂(4-methoxypyridine)₂]n, slow relaxation of the ferromagnetic chains was observed below a critical temperature of 3.94 K. bessy.de This behavior is often field-induced, meaning it is observed only in the presence of an external DC magnetic field. nih.gov
Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) Studies
The ability of individual molecules or one-dimensional chains to function as tiny magnets has led to the intensive study of SMMs and SCMs. Cobalt(II) complexes are excellent candidates for these materials due to the inherent magnetic anisotropy of the Co(II) ion. nih.gov
Coordination polymers containing Co(II) have been shown to act as field-induced single-molecule magnets. nih.gov Specifically, cobalt(II) thiocyanate has been a key component in the development of single-chain magnets, which are one-dimensional coordination polymers displaying magnetic bistability. nih.govrsc.org The structure [Co(NCS)₂(4-methoxypyridine)₂]n is a notable example of an SCM. bessy.de
Identification of Magnetic Anisotropy (Easy-Axis vs. Easy-Plane)
Magnetic anisotropy is a critical property for SMM and SCM behavior, as it creates an energy barrier for the reorientation of the magnetization. This anisotropy can be of two main types: easy-axis (Ising-type), where the magnetic moment preferentially aligns along a specific axis, or easy-plane, where it is confined to a plane.
Both types of anisotropy have been observed in cobalt(II) complexes. For example, computational studies on [Co(NCS)₂(N-methylaniline)₂]n revealed an easy-axis anisotropy. nih.gov In contrast, two mononuclear octahedral Co(II) complexes, [Co(L)(NCS)₂] and [Co(L)(NCSe)₂], were found to have significant easy-plane magnetic anisotropy. mdpi.comresearchgate.net The specific geometry around the Co(II) ion is a determining factor; distorted octahedral geometries often lead to easy-plane anisotropy, while trigonal prismatic or certain tetrahedral geometries can result in easy-axis anisotropy. mdpi.comnih.gov The sign and magnitude of the axial zero-field splitting parameter, D, quantifies this anisotropy, with negative values indicating easy-axis and positive values indicating easy-plane. nih.govacs.org
Investigation of Magnetic Exchange Interactions
The magnetic behavior of polynuclear cobalt(II) thiocyanate complexes is governed by the exchange interactions between the metal centers, which can be transmitted through the thiocyanate bridges or other co-ligands. These interactions can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting anti-parallel alignment).
In the one-dimensional chain compound [Co(NCS)₂(N-methylaniline)₂]n, the intrachain interactions were found to be ferromagnetic. nih.gov A detailed analysis provided a value for the Ising-type exchange interaction, J_Ising_ = 15.7(2) cm⁻¹. nih.gov The interchain interactions in this material were found to be weakly antiferromagnetic. nih.gov Studies comparing different transition metal thiocyanates have shown that the strength of the net exchange interactions can be significantly enhanced by using earlier transition metals. arxiv.orgarxiv.org In some complex polynuclear clusters, both ferromagnetic and antiferromagnetic interactions can coexist between different pairs of Co(II) ions within the same molecule. nih.gov The nature of the bridging ligands and the geometry of the complex play a crucial role in determining the sign and magnitude of these exchange interactions. rsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Cobalt(II) thiocyanate |
| [Co(NCS)₂(N-methylaniline)₂]n |
| [Co(NCS)₂(aniline)₂]n |
| Manganese(II) thiocyanate |
| Iron(II) thiocyanate |
| Nickel(II) thiocyanate |
| [Co(NCS)₂(4-methoxypyridine)₂]n |
| [Co(L)(NCS)₂] (L = 1-(prop-2-en-1-yl)-1H-imidazole) |
| [Co(L)(NCSe)₂] (L = 1-(prop-2-en-1-yl)-1H-imidazole) |
| [Co(SPh)₄]²⁻ |
| [Co₄(phen)₄Cl₈] |
| [Co(m-dtab)Cl₂]n |
| [Co(m-dtab)Br₂]n |
| [Ni(m-dtab)₂Br₂]n |
Theoretical Modeling of Magnetic Properties
The intricate magnetic phenomena observed in cobalt(II) thiocyanate hydrate (B1144303) complexes necessitate the use of sophisticated theoretical models to fully comprehend their behavior. These computational approaches provide insights into the underlying spin structure and interactions that experimental methods alone cannot fully reveal.
Computational Magnetochemistry (e.g., Monte Carlo Simulations)
Computational magnetochemistry, particularly through the use of Monte Carlo simulations, serves as a powerful tool for elucidating the magnetic structure of complex coordination polymers. These simulations can model the behavior of large assemblies of spins, taking into account various interactions and environmental factors.
In the study of the single-chain magnet (SCM) [Co(NCS)2(4-methoxypyridine)2]n, micromagnetic Monte Carlo simulations were instrumental. nih.govhelmholtz-berlin.denih.gov These simulations were employed to understand the origin of the slow magnetic relaxation observed in the antiferromagnetic state, which occurs below a critical temperature (Tc) of 3.94 K and a critical field (Hc) of 290 Oe. nih.govhelmholtz-berlin.denih.gov The theoretical modeling revealed that these slow relaxations are primarily caused by defects within the magnetic structure of the cobalt(II) chains. nih.govhelmholtz-berlin.denih.gov The simulations helped to visualize the magnetic structure, showing the arrangement of spin chains and how they respond to an applied magnetic field. researchgate.net
While not specific to thiocyanate complexes, broader applications of Monte Carlo simulations for cobalt(II) ions in aqueous solutions have demonstrated the method's utility in determining hydration structures and coordination numbers, which are foundational to understanding the local environment of the metal ion. ugm.ac.id
Table 1: Key Magnetic Parameters for [Co(NCS)2(4-methoxypyridine)2]n
| Parameter | Value | Description |
| Critical Temperature (Tc) | 3.94 K | The temperature below which antiferromagnetic ordering occurs. nih.govhelmholtz-berlin.denih.gov |
| Critical Field (Hc) | 290 Oe | The external magnetic field required to overcome antiferromagnetic interactions between chains. nih.govhelmholtz-berlin.denih.gov |
| Relaxation Energy Barrier (Δτ1) | 44.9(5) K | Energy barrier for relaxation in long spin chains. nih.govnih.gov |
| Relaxation Energy Barrier (Δτ2) | 26.0(7) K | Energy barrier for relaxation in short spin chains. nih.govnih.gov |
Application of Spin Models (e.g., Ising Chain Model, XXZ Anisotropic Heisenberg Model)
To quantitatively analyze experimental data such as magnetic susceptibility and specific heat, spin models are applied. These models simplify the complex quantum mechanical interactions into a Hamiltonian with adjustable parameters that represent physical properties like exchange coupling and anisotropy.
For the [Co(NCS)2(4-methoxypyridine)2]n complex, the low-temperature magnetic susceptibility was analyzed using both the Ising chain model and the more general XXZ anisotropic Heisenberg model. nih.govhelmholtz-berlin.deresearchgate.net The Ising model provides a simplified, yet often effective, description for systems with strong uniaxial anisotropy. However, the XXZ model offers a more nuanced picture by incorporating both isotropic (Heisenberg) and anisotropic (Ising-like) exchange interactions.
Ultimately, the XXZ anisotropic Heisenberg model, solved using the density renormalization matrix group technique, was successfully used to reconcile the specific heat, magnetic susceptibility, and electron paramagnetic resonance (EPR) data for this compound. nih.govhelmholtz-berlin.denih.gov This comprehensive analysis yielded an exchange anisotropy ratio of Jxx/Jzz = 0.21, quantifying the degree of magnetic anisotropy in the system. nih.govhelmholtz-berlin.denih.gov
Advanced Magnetic Resonance Techniques (e.g., THz-EPR Spectroscopy)
Advanced spectroscopic techniques operating in the terahertz (THz) frequency range provide direct access to the low-energy excitations that govern the magnetic properties of these materials. THz Electron Paramagnetic Resonance (THz-EPR) is particularly powerful for probing the electronic structure of cobalt(II) complexes.
The magnetic behavior of one-dimensional coordination polymers of the general formula [Co(NCS)2(L)2]n (where L = aniline, morpholine, and ethylenethiourea) was investigated using a combination of methods including THz-EPR spectroscopy. helmholtz-berlin.de This technique, alongside computational studies, helped to explain why these compounds exhibit antiferromagnetic ordering with higher critical temperatures and no single-chain magnet behavior, in contrast to similar pyridine-based compounds. helmholtz-berlin.de The difference was traced back to stronger interchain interactions and a significant change in the magnetic anisotropy of the cobalt(II) centers. helmholtz-berlin.de
In the related [Co(NCS)2(4-methoxypyridine)2]n complex, frequency-domain EPR spectroscopy, a technique closely related to THz-EPR, was used to directly measure the spin excitation energy. nih.govhelmholtz-berlin.denih.gov The measurements identified a primary excitation at 19.1 cm⁻¹, which shifted by 0.1 cm⁻¹ as a result of magnetic ordering. nih.govhelmholtz-berlin.denih.gov
The utility of THz-EPR for high-spin cobalt(II) complexes lies in its ability to directly measure the large zero-field splitting and transitions between Kramers doublets that are split by strong spin-orbit coupling. nih.govrsc.org This provides a detailed picture of the electronic structure, which is crucial for the rational design of new magnetic materials. nih.govrsc.org
Table 2: Spectroscopic Data for Cobalt(II) Thiocyanate Complexes
| Compound | Technique | Finding | Value |
| [Co(NCS)2(4-methoxypyridine)2]n | Frequency-Domain EPR | Spin Excitation Energy | 19.1 cm⁻¹ |
| [Co(NCS)2(4-methoxypyridine)2]n | Frequency-Domain EPR | Shift due to Magnetic Ordering | 0.1 cm⁻¹ |
| [Co(NCS)2(L)2]n (L=aniline, etc.) | THz-EPR Spectroscopy | Investigation of Magnetic Anisotropy | Qualitative |
Thermodynamic and Kinetic Studies of Cobalt Ii Thiocyanate Hydrate
Thermal Decomposition Pathways and Stability
The thermal stability of cobalt(II) thiocyanate (B1210189) hydrate (B1144303) is primarily dictated by the loss of its water of crystallization, followed by the decomposition of the anhydrous salt at higher temperatures. The initial decomposition pathway involves a well-defined dehydration step. Upon further heating, the anhydrous cobalt(II) thiocyanate decomposes into various gaseous products and a solid cobalt oxide residue prochemonline.com.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for quantifying the thermal stability and decomposition of cobalt(II) thiocyanate hydrate. Studies reveal that the hydrated form, specifically cobalt(II) thiocyanate trihydrate (Co(SCN)₂·3H₂O), undergoes dehydration upon heating. A significant mass loss is observed, which corresponds to the removal of the water molecules. This process typically begins and concludes within a specific temperature range. For instance, the complete loss of its three water molecules is reported to occur at 105°C guidechem.com.
The decomposition can be represented by the following reaction: Co(SCN)₂·3H₂O(s) → Co(SCN)₂(s) + 3H₂O(g)
At much higher temperatures, the resulting anhydrous salt will further decompose. The final decomposition products include cobalt oxides, along with oxides of carbon, nitrogen, and sulfur prochemonline.com.
| Decomposition Step | Temperature Range | Process | Theoretical Mass Loss (%) |
|---|---|---|---|
| 1 | ~105°C | Loss of 3 water molecules (Dehydration) | ~23.6% |
| 2 | >105°C | Decomposition of Anhydrous Salt | Variable |
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) provide insights into the energetic changes that occur during the thermal decomposition of cobalt(II) thiocyanate hydrate. The dehydration process is an energy-requiring step, which is observed as an endothermic event in DTA and DSC analyses. This endothermic peak corresponds directly to the mass loss detected by TGA nih.gov.
In studies of analogous hydrated cobalt(II) thiocyanate complexes, such as diaquabis(4-methylpyridine-κN)bis(thiocyanato-κN)cobalt(II), a distinct endothermic event in the DTA curve is explicitly correlated with the mass loss corresponding to the removal of water molecules nih.gov. This confirms that energy is absorbed from the surroundings to break the coordinative bonds between the cobalt ion and the water molecules.
| Temperature Range | Observed Event | Thermal Signature |
|---|---|---|
| ~80-110°C | Dehydration | Endothermic |
Temperature-Dependent Structural Transformations (e.g., Dehydration, Phase Transitions)
Heating cobalt(II) thiocyanate hydrate induces significant structural transformations, the most prominent being dehydration. The hydrated crystalline solid, which is typically purple or pink, loses its water molecules to form the anhydrous compound guidechem.comeasychem.com.auissr.edu.kh. This loss of water of crystallization results in a change in the coordination environment of the cobalt(II) ion, leading to a distinct color change to blue guidechem.comissr.edu.kh. This phenomenon is analogous to the well-documented color change observed when heating hydrated cobalt(II) chloride easychem.com.auissr.edu.kh.
The initial hydrated compound, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ centers with an additional molecule of water of crystallization wikipedia.org. Upon heating, the loss of these water molecules leads to the formation of anhydrous Co(SCN)₂, which is a coordination polymer with a different structure wikipedia.org.
| Compound State | Description | Typical Color |
|---|---|---|
| Hydrated (e.g., Trihydrate) | Crystalline solid containing coordinated water molecules. | Purple/Pink |
| Anhydrous | Coordination polymer formed after heating and loss of water. | Blue/Yellow-Brown |
Reaction Kinetics and Mechanism Elucidation
The kinetic properties of cobalt(II) complexes are characterized by their high reactivity, which stems from the electronic configuration of the Co(II) ion. This leads to rapid ligand substitution reactions.
Ligand Exchange Kinetics
Cobalt(II) is known to have fast ligand exchange kinetics chalmers.se. This means that the ligands (in this case, water and thiocyanate ions) coordinated to the cobalt center can be rapidly replaced by other incoming ligands in solution. This lability is a key feature of its chemistry, allowing for the quick formation of thermodynamic products under suitable reaction conditions chalmers.se. The rates of these exchange reactions are influenced by factors such as the nature of the solvent and the concentrations of the participating chemical species. Studies using techniques like nuclear magnetic resonance have been employed to investigate these rapid ligand substitution processes in aqueous cobalt(II)-thiocyanate solutions acs.org.
Formation Kinetics of New Coordination Complexes
The inherent kinetic lability of the Co(II) center means that the formation of new coordination complexes from cobalt(II) thiocyanate is typically a rapid process chalmers.se. When solutions containing cobalt(II) thiocyanate are introduced to other potential ligands, new species are formed quickly. For example, in the presence of various organic bases (L), new coordination compounds or ion pairs can be generated chalmers.se.
A well-known reaction is the formation of the intensely blue tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻. This complex forms readily in aqueous solutions upon the addition of a sufficient concentration of thiocyanate ions or in the presence of certain organic molecules that promote its formation chalmers.seresearchgate.net. The rapid formation of this blue species is the basis for the qualitative Scott test used for the presumptive identification of certain alkaloids wikipedia.org.
| Reactant Added | Resulting Species | Kinetic Profile |
|---|---|---|
| Excess Thiocyanate (SCN⁻) | [Co(SCN)₄]²⁻ | Fast Formation |
| Organic Bases (L) | cis-[CoL₂(SCN)₂], trans-[CoL₂(SCN)₂] or (HL⁺)₂[Co(SCN)₄]²⁻ | Fast Formation |
Solvatochromic Effects and Thermochromism Related to Equilibrium Shifts
The coordination chemistry of Cobalt(II) thiocyanate in solution is characterized by a delicate equilibrium between different complex species, which is readily influenced by external factors such as the solvent environment and temperature. These shifts in equilibrium are often accompanied by distinct color changes, a phenomenon known as solvatochromism and thermochromism, respectively. This behavior is primarily governed by Le Chatelier's principle, where the system adjusts to counteract changes in conditions. youtube.comscienceready.com.aulibretexts.org
The principal equilibrium at play involves the transition between an octahedral and a tetrahedral coordination geometry around the cobalt(II) ion. In aqueous or highly polar protic environments, the cobalt ion is typically coordinated by six ligands, forming an octahedral complex, which is generally pink or reddish in color. scienceready.com.auchalmers.se Conversely, in the presence of a high concentration of thiocyanate ions and in less polar or aprotic solvents, the formation of a tetrahedral complex is favored, which exhibits a characteristic deep blue color. chalmers.semit.edu
The generalized equilibrium can be represented as:
[Co(H₂O)₆]²⁺ (octahedral, pink) + 4 SCN⁻ ⇌ [Co(SCN)₄]²⁻ (tetrahedral, blue) + 6 H₂O
This equilibrium is not only dependent on the concentration of thiocyanate ions but is also significantly affected by the nature of the solvent and the temperature of the system.
Solvatochromic Effects
Solvatochromism refers to the change in the color of a solution upon a change in the solvent. For Cobalt(II) thiocyanate, the solvent plays a crucial role in stabilizing either the octahedral or the tetrahedral species.
Polar Protic Solvents: Solvents like water are effective coordinating ligands and favor the formation of the pink, hydrated octahedral complex, [Co(H₂O)₆]²⁺. The dissolution of cobalt(II) thiocyanate in water results in a pink solution, indicating the predominance of six-coordinated cobalt complexes. chalmers.se Increasing the amount of water in a system containing the blue tetrahedral complex will shift the equilibrium to the left, causing the solution to turn pink. youtube.comscienceready.com.au
Aprotic or Less Polar Solvents: In the presence of solvents that are less capable of coordinating to the cobalt ion, such as acetone or in ionic liquids, the equilibrium shifts towards the formation of the blue tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻. youtube.com For instance, adding acetone to a pink aqueous solution of cobalt(II) thiocyanate removes water from the cobalt's coordination sphere, promoting the formation of the blue complex. youtube.com Spectrophotometric studies have confirmed the presence of the [Co(SCN)₄]²⁻ species in organic solvent extracts. mit.edu
The influence of the solvent on the visible absorption spectrum is a clear indicator of the solvatochromic effect. The molar extinction coefficient of the cobalt-tetrathiocyanate complex shows a significant increase with the presence of a dissolved organic solvent, which may indicate changes in the degree of ionization and the amount of coordinated water. mit.edu
| Solvent Condition | Predominant Cobalt(II) Complex | Coordination Geometry | Observed Color | Equilibrium Shift Direction |
|---|---|---|---|---|
| High concentration of water | [Co(H₂O)₆]²⁺ | Octahedral | Pink | Left |
| Addition of acetone (water removal) | [Co(SCN)₄]²⁻ | Tetrahedral | Blue | Right |
| Ionic Liquids (e.g., [C₄mim][SCN]) | [Co(SCN)₄]²⁻ | Tetrahedral | Blue | Right |
Thermochromism
Thermochromism is the reversible change in color of a substance with a change in temperature. Solutions of Cobalt(II) thiocyanate exhibit pronounced thermochromism due to the temperature dependence of the coordination equilibrium. The conversion from the octahedral to the tetrahedral complex is typically an endothermic process, meaning it absorbs heat. scienceready.com.auresearchgate.net
[Co(H₂O)₆]²⁺ (pink) + 4 SCN⁻ + heat ⇌ [Co(SCN)₄]²⁻ (blue) + 6 H₂O
According to Le Chatelier's principle, increasing the temperature of the system will shift the equilibrium to the right to absorb the added heat, resulting in the formation of more of the blue tetrahedral complex. youtube.comscienceready.com.au Conversely, cooling the solution shifts the equilibrium to the left, favoring the formation of the pink octahedral species. youtube.com
Detailed studies in ionic liquid solutions, such as 1-alkyl-3-methyl-imidazolium thiocyanate, have demonstrated a reversible switching of the cobalt(II) coordination. qub.ac.ukrsc.org At ambient temperatures, the tetrahedral [Co(SCN)₄]²⁻ complex dominates, giving the solution a bright blue color. qub.ac.uk Upon cooling to temperatures around 230-233 K (-43 to -40 °C), the equilibrium shifts towards the formation of the octahedral [Co(SCN)₆]⁴⁻ complex, resulting in a color change to red. qub.ac.ukrsc.orgresearchgate.net This transition is fully reversible upon warming. researchgate.netrsc.org Research has also shown that this thermochromic transformation can occur at significantly higher temperatures (around +4 °C) near a liquid-vacuum interface compared to in the bulk solution (-25 °C). nih.gov
| Temperature Condition | Predominant Cobalt(II) Complex | Coordination Geometry | Observed Color | Equilibrium Shift Direction | Transition Temperature (in [C₂mim][SCN]) |
|---|---|---|---|---|---|
| High Temperature (e.g., Room Temp) | [Co(SCN)₄]²⁻ | Tetrahedral | Blue | Right | ~233 K (-40 °C) qub.ac.uknih.gov |
| Low Temperature | [Co(SCN)₆]⁴⁻ | Octahedral | Red | Left |
These thermochromic and solvatochromic properties make Cobalt(II) thiocyanate complexes valuable systems for demonstrating chemical equilibrium principles and for potential applications in sensors and smart materials. nih.gov
Advanced Coordination Chemistry and Supramolecular Assembly with Cobalt Ii Thiocyanate Hydrate
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers as Precursors
Cobalt(II) thiocyanate (B1210189) is a fundamental precursor in the synthesis of coordination polymers and MOFs. wikipedia.orgacs.org The anhydrous form, Co(SCN)₂, itself is a 2D coordination polymer with a layered structure where cobalt centers are connected by μ-1,3-bridging thiocyanate ligands. wikipedia.org This inherent ability to form extended networks makes it an excellent starting material for creating more complex, higher-dimensionality structures by introducing ancillary organic ligands, often referred to as co-ligands.
The reaction of Co(NCS)₂ with various organic linkers leads to the formation of coordination polymers with diverse dimensionalities. For example, using 4-vinylpyridine (B31050) or 4-benzoylpyridine (B1666322) as co-ligands results in 1D coordination polymers where Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanate anions. researchgate.net Similarly, the reaction with 2,5-dimethylpyrazine (B89654) in methanol (B129727) also yields a 1D polymer. researchgate.net The dimensionality can be extended to 3D, as seen in the self-assembly of Co(NCS)₂ with a ditopic nitrogen ligand, (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide, which forms a 3D supramolecular framework through a combination of coordination and hydrogen bonds. mdpi.com
The thermal decomposition of precursor complexes containing cobalt(II) thiocyanate can also be a strategy to obtain specific polymeric phases. For instance, heating discrete complexes like [Co(NCS)₂(hmpy)₂(H₂O)₂] (where hmpy is 4-(hydroxymethyl)pyridine) can lead to the formation of a 1D coordination polymer, [Co(NCS)₂(hmpy)₂]n, by removing the coordinated water molecules. researchgate.netdntb.gov.ua This highlights the role of cobalt(II) thiocyanate complexes not just as primary reactants but also as intermediates in solid-state transformations to yield coordination polymers.
| Precursor Complex/Reactants | Co-ligand | Resulting Structure | Dimensionality | Reference(s) |
| Co(NCS)₂ | 4-vinylpyridine | [Co(NCS)₂(4-vinylpyridine)₂]n | 1D Chain | researchgate.net |
| Co(NCS)₂ | 4-benzoylpyridine | [Co(NCS)₂(4-benzoylpyridine)₂]n | 1D Chain | researchgate.net |
| Co(NCS)₂ | 2,5-dimethylpyrazine | [Co(NCS)₂(Me₂pyz)]n | 1D Polymer | researchgate.net |
| Co(NCS)₂(H₂O)₂ | 4-chloropyridine | Isomers of Co(NCS)₂(4-chloropyridine)₂ | 1D Chain | nih.gov |
| Co(NCS)₂ | (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide (L) | [Co(L)₂(NCS)₂]n | 3D Framework | mdpi.com |
| [Co(NCS)₂(hmpy)₂(H₂O)₂] | 4-(hydroxymethyl)pyridine (hmpy) | [Co(NCS)₂(hmpy)₂]n | 1D Chain | researchgate.netdntb.gov.ua |
| Co(NCS)₂ | Thiourea | [Co(NCS)₂{SC(NH₂)₂}₂]n | 1D Chain | nih.gov |
| Co(NCS)₂ | Quinoline (ql) | [Co(SCN)(ql)]n | 1D Chain | nih.gov |
Ligand Design and Its Impact on Coordination Geometry and Extended Structures
The thiocyanate anion (SCN⁻) itself is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). wikipedia.orgncert.nic.in Hard metal cations like Co(II) tend to favor N-bonding. wikipedia.org Furthermore, the thiocyanate ligand can act as a terminal ligand or as a bridging ligand (typically in a μ-1,3 fashion), connecting two metal centers, which is crucial for the formation of extended coordination polymers. researchgate.netresearchgate.net
The choice of N-donor co-ligands significantly influences the structure. For instance, reaction with 4-methylpyridine (B42270) N-oxide can yield both a six-coordinate octahedral complex, [Co(NCS)₂(C₆H₇NO)₄], and a five-coordinate trigonal-bipyramidal species, [Co(NCS)₂(C₆H₇NO)₃]. nih.gov In the octahedral complex, the two thiocyanate ligands are in a trans arrangement, while in the five-coordinate complex, they occupy the axial positions of the trigonal bipyramid. nih.gov The use of sterically hindered pyridine (B92270) ligands, such as 2-methylpyridine (B31789), leads to the formation of discrete tetrahedral complexes of the type [Co(NCS)₂L₂]. rsc.org
Bridging ligands are key to increasing the dimensionality of the structures. While many pyridine-based ligands act as terminal ligands, some, like 4-(hydroxymethyl)pyridine, can bridge Co(II) centers to form chains. researchgate.netdntb.gov.ua The use of ditopic ligands with divergent coordination sites, such as (E)-N′-(pyridin-4-ylmethylene)isonicotinohydrazide, facilitates the construction of higher-dimensional networks by linking multiple cobalt centers into 2D sheets which then pack to form a 3D framework. mdpi.com
| Ligand (L) | Resulting Complex | Coordination Geometry | Structural Features | Reference(s) |
| 4-methylpyridine N-oxide | [Co(NCS)₂(L)₄] | Octahedral | Discrete complex, trans-NCS ligands | nih.gov |
| 4-methylpyridine N-oxide | [Co(NCS)₂(L)₃] | Trigonal-bipyramidal | Discrete complex, axial NCS ligands | nih.gov |
| 2-methylpyridine | [Co(NCS)₂(L)₂] | Tetrahedral | Discrete complex | rsc.org |
| 4-(hydroxymethyl)pyridine (hmpy) | [Co(NCS)₂(hmpy)₂]n | Octahedral | 1D chain with bridging hmpy ligands | researchgate.netdntb.gov.ua |
| 4-acetylpyridine | [Co(NCS)₂(4-acetylpyridine)₂]n | Octahedral | 2D layers with bridging NCS ligands | researchgate.net |
| Pyridine-2-carboxamide (pia) | [Co(NCS)₂(pia)₂] | Octahedral | Discrete units linked by H-bonds, cis-NCS | rsc.org |
Role of Solvent Systems in Directing Coordination Assembly
The solvent system employed during crystallization is a powerful tool for directing the assembly of coordination complexes, often leading to the formation of structurally distinct products, a phenomenon known as solvomorphism. nih.gov A striking example is the reaction of Co(OAc)₂·4H₂O, NaSCN, and 8-methoxyquinoline. nih.gov When conducted in methanol (CH₃OH), the product is a mononuclear complex, [Co(L)₂(SCN)₂]. nih.gov However, simply changing the solvent to acetonitrile (B52724) (CH₃CN) results in an entirely different, asymmetric dinuclear compound, [Co₂(L)₂(SCN)(OAc)₃]. nih.gov This demonstrates that even with identical reactants, the solvent can fundamentally alter the resulting molecular structure. nih.gov
Solvents can also be directly incorporated into the final structure as co-ligands, competing with or complementing the primary organic ligands. In the presence of water, the reaction of Co(NCS)₂ and 4-methylpyridine yields discrete octahedral complexes of [Co(NCS)₂(C₆H₇N)₂(H₂O)₂], where two water molecules complete the coordination sphere of the cobalt ion. nih.gov Similarly, using 4-(hydroxymethyl)pyridine (hmpy) as a ligand in different solvents can produce discrete complexes where solvent molecules like ethanol (B145695) or water are coordinated to the metal center, as in [Co(NCS)₂(hmpy)₂(EtOH)₂] and [Co(NCS)₂(hmpy)₂(H₂O)₂]. researchgate.netdntb.gov.ua
The anhydrous form of cobalt(II) thiocyanate is a 2D polymer, while its trihydrate, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral [Co(SCN)₂(H₂O)₂] units and a lattice water molecule. wikipedia.org This fundamental difference between the hydrated and anhydrous forms underscores the critical role of the solvent (in this case, water) in determining the primary coordination sphere and the extended structure of the compound.
| Reactants | Solvent | Resulting Complex | Key Structural Change | Reference(s) |
| Co(OAc)₂·4H₂O, NaSCN, 8-methoxyquinoline | Methanol | [Co(L)₂(SCN)₂] | Mononuclear complex | nih.gov |
| Co(OAc)₂·4H₂O, NaSCN, 8-methoxyquinoline | Acetonitrile | [Co₂(L)₂(SCN)(OAc)₃] | Dinuclear complex with acetate (B1210297) bridges | nih.gov |
| Co(NCS)₂, 4-methylpyridine | Water | [Co(NCS)₂(C₆H₇N)₂(H₂O)₂] | Water acts as a co-ligand | nih.gov |
| Co(NCS)₂, 4-(hydroxymethyl)pyridine | Ethanol | [Co(NCS)₂(hmpy)₂(EtOH)₂] | Ethanol acts as a co-ligand | researchgate.netdntb.gov.ua |
| Co(NCS)₂, 4-(hydroxymethyl)pyridine | Water | [Co(NCS)₂(hmpy)₂(H₂O)₂] | Water acts as a co-ligand | researchgate.netdntb.gov.ua |
Ion Pair Formation vs. Neutral Coordination Compound Formation in Complex Systems
Cobalt(II) thiocyanate chemistry involves a delicate balance between the formation of anionic complexes (ion pairs) and neutral coordination compounds. The outcome is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants and the nature of the surrounding medium.
Ion Pair Formation: In the presence of an excess of thiocyanate ions, cobalt(II) readily forms the deep blue, tetrahedral anionic complex, tetrathiocyanatocobaltate(II), [Co(NCS)₄]²⁻. wikipedia.orgresearchgate.netontosight.ai This species is not a neutral compound but an ion that requires counterions to form a salt. The formation of this complex anion is the basis for the well-known Scott test, a presumptive colorimetric test for cocaine. wikipedia.orgnih.gov In this test, protonated cocaine, (Hcocaine)⁺, acts as the counterion, forming an ion pair salt, (Hcocaine⁺)₂[Co(SCN)₄]²⁻. nih.gov Similar ion pairs can be formed with other cations, such as protonated lidocaine (B1675312), (Hlidocaine⁺)₂[Co(SCN)₄]²⁻·H₂O, or when using quaternary ammonium (B1175870) compounds. nih.govresearchgate.net The formation of [Co(NCS)₄]²⁻ is favored in micellar solutions of nonionic surfactants and can be influenced by the presence of other cations that interact with the system. researchgate.netresearchgate.net
Neutral Coordination Compound Formation: In contrast, when the ratio of thiocyanate to cobalt(II) is lower, or when strong neutral donor ligands are present, neutral coordination compounds are formed. nih.gov In these complexes, the negative charge of the two thiocyanate ligands is balanced by the +2 charge of the cobalt center, resulting in a neutral molecule. The general formula for these compounds is often [Co(NCS)₂(L)ₓ], where L is a neutral ligand. Examples are numerous and include the discrete tetrahedral [Co(NCS)₂(2-methylpyridine)₂], octahedral [Co(NCS)₂(4-methylpyridine N-oxide)₄], and the vast family of coordination polymers like [Co(NCS)₂(4-vinylpyridine)₂]n. researchgate.netnih.govrsc.org In these cases, the ligands (L) are directly bonded to the cobalt center, and no separate counterions are present in the primary structure.
The choice between these two pathways can be influenced by the source of the thiocyanate. Syntheses using different thiocyanate precursors can lead to different products, for example, yielding a neutral complex [Co(NCS)₂(L)₂] with one precursor versus an ionic complex containing the [Co(NCS)₄]²⁻ anion with another. tuni.fi
| Formation Type | General Formula/Species | Example(s) | Key Characteristics | Reference(s) |
| Ion Pair | M₂[Co(NCS)₄] or (BH⁺)₂[Co(NCS)₄] | (Hcocaine⁺)₂[Co(SCN)₄]²⁻, (Hlidocaine⁺)₂[Co(SCN)₄]²⁻·H₂O | Anionic [Co(NCS)₄]²⁻ complex with separate counterions. Often blue and tetrahedral. | wikipedia.orgontosight.ainih.gov |
| Neutral Coordination Compound | [Co(NCS)₂(L)ₓ] | [Co(NCS)₂(2-methylpyridine)₂], [Co(NCS)₂(H₂O)₂] | Neutral complex with ligands directly bonded to Co(II). No counterions required. | nih.govnih.govrsc.org |
Coordination with Biologically Relevant Ligands and Biomolecules (Focus on Fundamental Binding Chemistry)
The coordination chemistry of cobalt(II) extends to interactions with biologically relevant ligands and large biomolecules, driven by the fundamental principles of metal-ligand binding. These interactions are crucial for understanding the potential roles and behaviors of cobalt complexes in biological systems.
Cobalt(II) complexes have been synthesized with ligands derived from biomolecules, such as nicotinic acid (a form of vitamin B3). nih.gov In one example, a dinuclear cobalt(II) complex incorporated a bridging nicotinate (B505614) anion, demonstrating how such biologically-recognized moieties can be integrated into complex coordination architectures. nih.gov
The interaction of cobalt(II) thiocyanate complexes with macromolecules like DNA and proteins has also been investigated to understand their fundamental binding chemistry. Studies on cobalt(II) complexes with compartmental polyquinoline ligands have shown that these compounds can bind to calf thymus DNA (CT-DNA). nih.gov The binding mode is often intercalative, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov Furthermore, these complexes can interact with proteins, such as bovine serum albumin (BSA), typically causing a quenching of the protein's intrinsic fluorescence through a static quenching mechanism, which indicates the formation of a stable ground-state complex between the cobalt species and the protein. nih.gov
Research Applications and Methodological Relevance of Cobalt Ii Thiocyanate Hydrate
Precursor in the Synthesis of Novel Cobalt-Based Materials
Cobalt(II) thiocyanate (B1210189) is a well-established starting material, or precursor, for the synthesis of more complex, functional materials. sigmaaldrich.com Its reactivity allows it to be a building block for advanced materials, including coordination polymers with unique magnetic properties and various nanoparticles and catalysts. sigmaaldrich.comchemimpex.com The thermal decomposition of cobalt(II) thiocyanate coordination compounds is one method used to generate new materials, where controlled heating removes neutral co-ligands to form new condensed networks. nih.gov
A significant area of research is the use of cobalt(II) thiocyanate as a precursor to create single-chain magnets (SCMs). sigmaaldrich.com In these materials, individual polymer chains exhibit the properties of a magnet. The thiocyanate anion is particularly effective in this role as it can act as a bridging ligand, linking cobalt(II) centers together to form the requisite one-dimensional chains. researchgate.netnih.gov
In the compound [Co(NCS)₂(4-methoxypyridine)₂]n, for example, pairs of thiocyanate anions link the cobalt(II) centers into linear chains. researchgate.netnih.gov This specific arrangement leads to slow magnetic relaxation and antiferromagnetic ordering below a critical temperature, a hallmark of SCM behavior. researchgate.netnih.gov Detailed magnetic studies on this and similar compounds have elucidated key properties that arise from the cobalt-thiocyanate chain structure.
Table 1: Magnetic Properties of a Cobalt(II) Thiocyanate-Based Single-Chain Magnet
| Property | Value | Significance |
|---|---|---|
| Critical Temperature (Tc) | 3.94 K | The temperature below which the material enters an ordered magnetic state. researchgate.netnih.gov |
| Critical Field (Hc) | 290 Oe | The magnetic field required to overcome the antiferromagnetic ordering. researchgate.netnih.gov |
| Spin Excitation Energy | 19.1 cm⁻¹ | The energy required to flip a spin within the magnetic chain. researchgate.net |
| Relaxation Energy Barrier (Δτ₁) | 44.9 K | Energy barrier for magnetic relaxation in long spin chains. researchgate.net |
| Relaxation Energy Barrier (Δτ₂) | 26.0 K | Energy barrier for magnetic relaxation in short spin chains. researchgate.net |
These findings, supported by ab initio calculations, highlight the role of the thiocyanate bridge in establishing the magnetic anisotropy and exchange interactions that are essential for SCM behavior. researchgate.net
Cobalt(II) thiocyanate is also employed as a precursor in the synthesis of cobalt-based nanoparticles and catalytic systems. chemimpex.com While various cobalt salts can be used, cobalt(II) thiocyanate is explicitly mentioned as a potential starting material for creating materials such as cobalt phosphide (B1233454) and other cobalt-based catalysts essential for organic reactions. chemimpex.comgoogle.com For instance, a method for preparing transition metal phosphides, which can act as electrocatalysts, lists cobalt(II) thiocyanate as a suitable cobalt precursor. google.com The synthesis involves mixing a solution of the cobalt precursor with a phosphorus precursor to form the desired cobalt phosphide material. google.com The thermal decomposition of complex cobalt(II) thiocyanate compounds is another route explored for creating novel materials, including potential catalytic species. nih.govnih.gov
Applications in Spectrophotometric Methodologies for Chemical Analysis
The intense color of the tetrathiocyanatocobaltate(II) ion, [Co(SCN)₄]²⁻, has been the foundation for its widespread use in analytical chemistry for over a century. This blue-colored complex forms readily in solution and its concentration can be accurately measured using spectrophotometry, a technique that measures how much light a chemical substance absorbs.
The most prominent analytical application of cobalt(II) thiocyanate is in presumptive tests for specific organic nitrogen-containing analytes, particularly cocaine. krackeler.comresearchgate.net The Scott test, a well-known colorimetric field test, relies on the reaction between the cobalt thiocyanate reagent and cocaine hydrochloride. krackeler.comresearchgate.net
The underlying chemistry involves the formation of an ion pair between the protonated analyte (e.g., Hcocaine⁺) and the blue tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻. researchgate.netannalsofrscb.ro The reaction proceeds in steps:
A solution of cobalt(II) thiocyanate in dilute acid is added to the suspected substance. If cocaine is present, the surface of the particles turns a vibrant blue. krackeler.comresearchgate.net
Addition of an organic solvent, such as chloroform, extracts the blue ion-pair complex, (Hcocaine⁺)₂[Co(SCN)₄]²⁻, into the organic layer, confirming the positive result. krackeler.comresearchgate.netannalsofrscb.ro
While effective as a screening tool, this test is subject to false positives from other compounds that can also form blue complexes, such as diphenhydramine (B27) and the common cocaine adulterant lidocaine (B1675312). krackeler.comresearchgate.netannalsofrscb.ro
The cobalt-thiocyanate system is a classic reagent for the spectrophotometric determination of cobalt itself. chemimpex.comchalcogen.ro In this method, an excess of thiocyanate ions is added to a solution containing cobalt(II), leading to the formation of the stable, blue-colored [Co(SCN)₄]²⁻ complex. chalcogen.ro The intensity of the blue color, which is directly proportional to the cobalt concentration, is measured by a spectrophotometer at a specific wavelength to quantify the amount of cobalt present. chalcogen.roresearchgate.net
Research has focused on optimizing this method to increase sensitivity and selectivity. chemimpex.com This includes the use of organic solvents like isobutyl methyl ketone (MIBK) to extract the complex, and the addition of other large organic cations to form ion-association complexes that are more intensely colored and less prone to interference from other metal ions. chemimpex.com For example, the ion pair formed between [Co(SCN)₄]²⁻ and the neotetrazolium cation is highly absorbing in MIBK, allowing for the determination of cobalt at low concentrations. chemimpex.com
Table 2: Parameters for Spectrophotometric Determination of Cobalt(II) using Thiocyanate
| Method/Reagent System | Wavelength (λmax) | Optimal pH Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| KSCN in Acetone/HCl | 620 nm | Acidic (HCl added) | ~1.9 × 10³ | chalcogen.ro |
| SCN⁻ with Neotetrazolium Chloride in MIBK | 620 nm | 3.5 - 5.0 | 3.0 × 10³ | chemimpex.com |
| SCN⁻ extraction with Acetylacetone | Not specified | 1.0 - 6.0 | Not specified |
Fundamental Studies in Coordination Chemistry of Pseudohalides
The thiocyanate ion (SCN⁻) is a prototypical pseudohalide—an anion that shares chemical properties with true halides (like Cl⁻ or Br⁻) despite being polyatomic. malayajournal.orgijcce.ac.ir Cobalt(II) thiocyanate is a cornerstone compound for studying the coordination chemistry of pseudohalides due to the diverse ways the SCN⁻ ligand can bind to metal centers. nih.gov It can coordinate through the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or bridge between two metal centers (μ-1,3-thiocyanato). nih.govijcce.ac.ir
This bonding flexibility allows cobalt(II) thiocyanate to form a vast array of structures, including discrete (0D) complexes, 1D chains, 2D layers, and 3D networks. The specific structure adopted depends on factors like the solvent used and the nature of any other co-ligands present in the coordination sphere. For example, reacting cobalt(II) thiocyanate with different pyridine-based ligands can result in discrete octahedral complexes, five-coordinate trigonal-bipyramidal complexes, or extended chain-like structures.
Studies incorporating thiocyanate into layered materials have shown that the pseudohalide induces subtle but important structural modifications, such as changes in the interlayer spacing and the formation of distinct bridging coordination modes, which in turn influence the material's magnetic properties. malayajournal.org The difference in bonding angles between a metal-nitrogen bond (typically linear) and a metal-sulfur bond (typically bent) further contributes to the structural diversity of metal thiocyanate frameworks compared to their halide counterparts. ijcce.ac.ir
Q & A
Q. What are the optimal methods for synthesizing cobalt(II) thiocyanate hydrate and its anhydrous form?
Cobalt(II) thiocyanate hydrate can be synthesized via salt metathesis reactions. For example, reacting aqueous cobalt(II) sulfate with barium thiocyanate yields barium sulfate precipitate and leaves Co(SCN)₂(H₂O)₃ in solution. The anhydrous form is obtained by adding diethyl ether as an antisolvent to dehydrate the hydrate . Structural confirmation of the hydrate (isolated tetrahedral Co(SCN)₂(H₂O)₂ units) and anhydrous form (2D sheets in the mercury(II) thiocyanate structure type) requires X-ray crystallography .
Q. How can Le Chatelier’s principle be applied to study equilibrium in cobalt(II) thiocyanate systems?
Heating cobalt(II) thiocyanate hydrate disrupts its equilibrium, shifting coordination geometry and hydration states. Spectrophotometric monitoring at 565 nm (tetrahedral Co(SCN)₄²⁻) and 526 nm (octahedral Co(H₂O)₆²⁺) allows tracking of equilibrium changes. Concentration profile diagrams and absorbance measurements quantify shifts under varying temperatures or solvent conditions .
Q. What safety protocols are critical when handling cobalt(II) thiocyanate hydrate?
The compound releases toxic gases (e.g., HCN) when exposed to acids. Use N95/P1 respirators, EN 374-certified gloves, and full-body protective gear. Store in cool, dry, ventilated areas away from acids. Environmental precautions are essential due to its aquatic toxicity (UN 3077, Hazard Class 9) .
Q. How can equilibrium constants for cobalt(II) thiocyanate complexes be determined experimentally?
Mix CoCl₂ and NaSCN in aqueous solution to form Co(SCN)ₙ^(2−n) complexes. Use UV-Vis spectroscopy to measure absorbance at ligand-to-metal charge transfer bands (e.g., ~620 nm for Co(SCN)₄²⁻). Apply the method of continuous variations (Job’s plot) or mole-ratio analysis to calculate stepwise stability constants (log K₁, K₂) .
Advanced Research Questions
Q. How does temperature reversibly alter the coordination environment of cobalt(II) thiocyanate in ionic liquids (ILs)?
In thiocyanate-based ILs, Co(II) transitions from tetrahedral [Co(NCS)₄]²⁻ (blue, μ_eff ~4.7 BM) at 298 K to octahedral [Co(NCS)₆]⁴⁻ (red, μ_eff ~5.2 BM) at 233 K. Magnetic susceptibility measurements and temperature-dependent UV-Vis studies reveal this thermochromic/magnetic switching behavior, driven by ILs acting as thiocyanate reservoirs .
Q. What spectroscopic techniques resolve contradictions in cobalt(II) thiocyanate speciation across solvents?
In acetic acid, Co(II) forms Co(SCN)₃⁻ and Co(SCN)₄²⁻, validated by ion migration and spectrophotometry . In contrast, aqueous systems favor [Co(H₂O)₆]²⁺ with thiocyanate ligands. Electron paramagnetic resonance (EPR) and X-ray absorption spectroscopy (XAS) differentiate between tetrahedral (high-spin) and octahedral (low-spin) geometries, resolving discrepancies in speciation .
Q. How can pseudocontact shifts (PCSs) elucidate cobalt(II) thiocyanate’s magnetic anisotropy in protein complexes?
In high-spin Co(II)-substituted proteins (e.g., human carbonic anhydrase II), PCSs from nuclear magnetic resonance (NMR) reveal magnetic susceptibility tensors. The largest anisotropy axis aligns with the Co(II)-NHis119 bond, confirming pentacoordinate geometry. This approach aids in mapping metal-binding sites in biomolecules .
Q. What refinements to the Scott test reduce false positives in cocaine detection using cobalt(II) thiocyanate?
Traditional Scott reagents (2% Co(SCN)₂ in water/glycerine + HCl) produce false positives with lidocaine. Modified reagents (2% Co(SCN)₂ in 10% acetic acid/glycerine + 10% HCl) reduce interference by stabilizing the Co(SCN)₂-cocaine complex. Validate with thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
Q. How does Rietveld refinement improve structural analysis of cobalt(II) thiocyanate polymorphs?
For powder samples, Rietveld refinement of neutron/X-ray diffraction data models nuclear and magnetic structures. Apply constraints (e.g., Co-S bond lengths ≈2.3 Å) to refine occupancy factors and thermal parameters, distinguishing between hydrate (isolated units) and anhydrous (2D sheets) phases .
Q. What thermodynamic insights govern cobalt(II) thiocyanate’s ligand-exchange kinetics?
Stopped-flow spectrophotometry measures rate constants for SCN⁻ substitution in [Co(H₂O)₆]²⁺. Eyring plots (ln(k/T) vs. 1/T) yield activation parameters (ΔH‡, ΔS‡), revealing associative (ΔS‡ < 0) or dissociative (ΔS‡ > 0) mechanisms. Compare with DFT calculations to validate transition states .
Methodological Notes
- Structural Confirmation : Pair X-ray crystallography with Rietveld refinement for bulk phase analysis .
- Equilibrium Studies : Use Job’s plots and van’t Hoff analysis (ln K vs. 1/T) to correlate thermodynamic stability with temperature .
- Safety Compliance : Adopt ISO 3696 guidelines for water purity in synthesis to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
